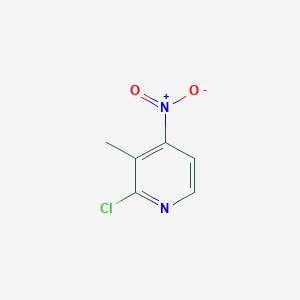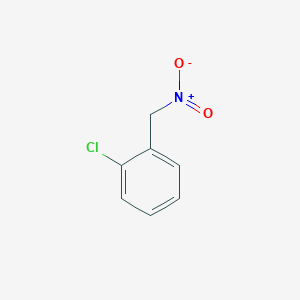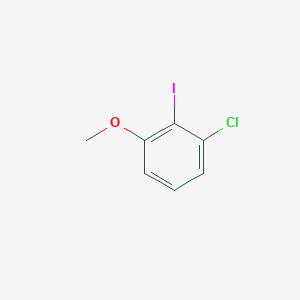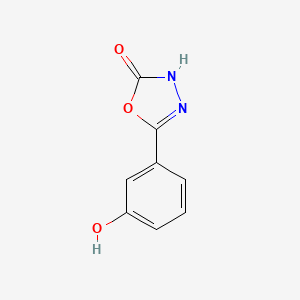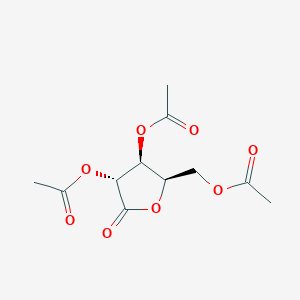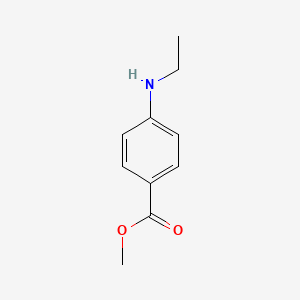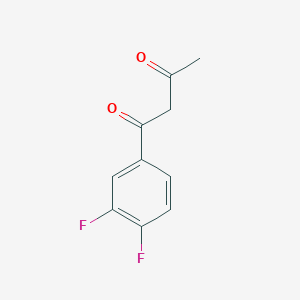
3-(Trifluoromethoxy)phenoxyacetic acid
Übersicht
Beschreibung
3-(Trifluoromethoxy)phenoxyacetic acid is a chemical compound with the CAS Number: 203302-97-0 . It is a white to yellow crystal or powder .
Synthesis Analysis
The synthesis of 3-(Trifluoromethoxy)phenoxyacetic acid and similar compounds is a challenge due to indirect synthetical strategies and volatile reagents which are hard to handle . A patent describes a synthesis method for phenoxyacetic acid derivatives, which includes mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethoxy)phenoxyacetic acid is C9H7F3O4 . Its average mass is 236.145 Da and its monoisotopic mass is 236.029648 Da .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis
Phenoxyacetic Acid Herbicides and Environmental Concerns
Phenoxyacetic acid herbicides, including compounds similar to 3-(Trifluoromethoxy)phenoxyacetic acid, have raised concerns due to their linkage with soft-tissue sarcomas and non-Hodgkin's lymphomas. Despite methodological limitations in studies, there is evidence suggesting a weak association with non-Hodgkin's lymphomas, primarily related to 2,4-D, a widely used herbicide. The intrinsic toxicity of these compounds is considered lower than alternative herbicides, suggesting a relatively lower hazard in their use (Kelly & Guidotti, 1989).
Analytical Methods for Phenoxy Acid Herbicides
The detection and monitoring of phenoxy acid herbicides in food and water have advanced, with sensitive and reliable methods necessary for ensuring safety. Techniques include gas chromatography, mass spectrometry, and various forms of liquid chromatography, highlighting the importance of accurate analysis in environmental protection (Mei, Hong, & Chen, 2016).
Chemical Synthesis and Applications
Synthesis and Applications of Phosphonic Acids
Phosphonic acid, structurally related to phenoxyacetic acid derivatives, has seen wide applications due to its bioactive properties and ability to form supramolecular materials. It is used in drug development, bone targeting, and the design of hybrid materials, among other applications. This versatility underscores the chemical utility of compounds with similar functional groups (Sevrain et al., 2017).
Biological Activities and Potential
Natural Polyphenolic Antioxidants
The study of polyphenolic compounds, including phenolic acids, has highlighted their potential in preventing oxidative stress. These compounds exhibit a range of biological activities such as antioxidant, anti-inflammatory, and cardioprotective effects. Understanding their mechanisms can aid in the development of natural antioxidants for health applications (Leopoldini, Russo, & Toscano, 2011).
Safety and Hazards
3-(Trifluoromethoxy)phenoxyacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, wear protective gloves/clothing/eye protection/face protection, and wash thoroughly after handling .
Wirkmechanismus
Target of Action
It’s known that trifluoromethoxy group has become a novel moiety in various fields because of its unique features .
Mode of Action
It’s known that several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make cf3o-containing compounds more accessible .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-2-6(4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIBRGFJBLFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879683 | |
| Record name | m-OCF3 phenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenoxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)



